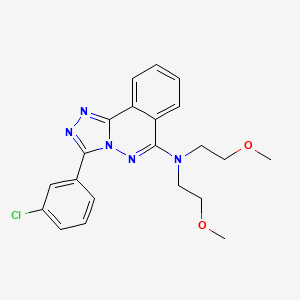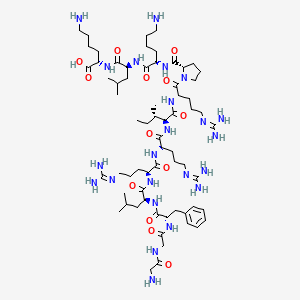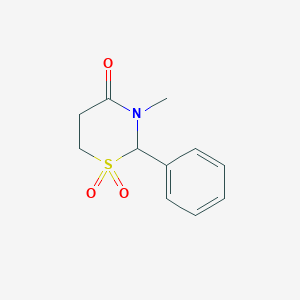
Acetic acid, ((4-((((methylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, ((4-((((methylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester is a complex organic compound known for its diverse applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes functional groups such as acetic acid, methylamino, oxoacetyl, and sulfonyl phenyl groups. The ethyl ester component further adds to its chemical properties, making it a subject of interest in both academic and industrial research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((4-((((methylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester typically involves multiple steps, each requiring specific reagents and conditions. The process often begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these synthetic routes include acetic anhydride, methylamine, and various sulfonyl chlorides. Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of catalysts and automated systems helps to optimize the reaction conditions and improve efficiency. Industrial production methods are designed to be cost-effective while maintaining the quality and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, ((4-((((methylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of new functional groups.
Reduction: The opposite of oxidation, reduction reactions involve the addition of hydrogen or the removal of oxygen.
Substitution: In this type of reaction, one functional group is replaced by another, often through the use of specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical factors that influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction could result in the formation of alcohols. Substitution reactions can yield a wide range of products, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
Acetic acid, ((4-((((methylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules for further study.
Biology: The compound’s unique structure makes it a valuable tool in biochemical research, particularly in the study of enzyme interactions and metabolic pathways.
Medicine: Research into the compound’s potential therapeutic effects is ongoing, with studies exploring its use in drug development and disease treatment.
Industry: The compound’s chemical properties make it useful in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism by which acetic acid, ((4-((((methylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activity, and gene expression. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their function and influencing various biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Acetic acid, ((4-((((butylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester
- Acetic acid, 2-phenylethyl ester
Uniqueness
Compared to similar compounds, acetic acid, ((4-((((methylamino)oxoacetyl)amino)sulfonyl)phenyl)amino)oxo-, ethyl ester stands out due to its specific functional groups and molecular structure. These features contribute to its unique chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
81717-17-1 |
|---|---|
Fórmula molecular |
C13H15N3O7S |
Peso molecular |
357.34 g/mol |
Nombre IUPAC |
ethyl 2-[4-[[2-(methylamino)-2-oxoacetyl]sulfamoyl]anilino]-2-oxoacetate |
InChI |
InChI=1S/C13H15N3O7S/c1-3-23-13(20)12(19)15-8-4-6-9(7-5-8)24(21,22)16-11(18)10(17)14-2/h4-7H,3H2,1-2H3,(H,14,17)(H,15,19)(H,16,18) |
Clave InChI |
MHCMBZXVUQQWMD-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=O)NC1=CC=C(C=C1)S(=O)(=O)NC(=O)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


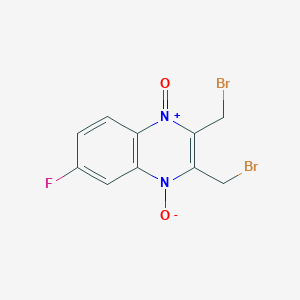
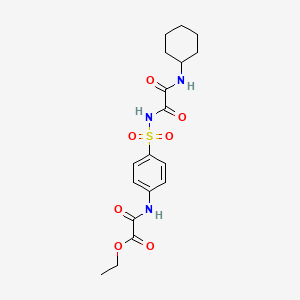

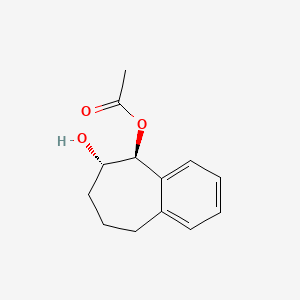
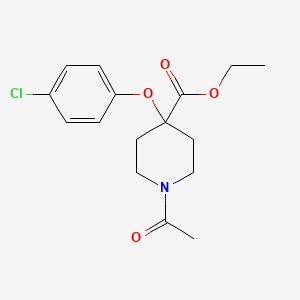
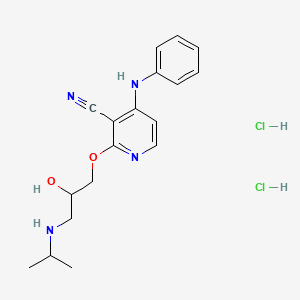


![[(1S,8R,13R)-1,18,19,23,23-pentahydroxy-2,5,15-trioxo-10,11-bis[(3,4,5-trihydroxybenzoyl)oxy]-6,9,14,24-tetraoxapentacyclo[18.3.1.04,22.08,13.016,21]tetracosa-3,16,18,20-tetraen-12-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12761302.png)

